molecular formula C7H9NO2 B017369 2,3-Dimethoxypyridine CAS No. 52605-97-7

2,3-Dimethoxypyridine

Cat. No. B017369
Key on ui cas rn: 52605-97-7
M. Wt: 139.15 g/mol
InChI Key: QHUHPERZCBUMRK-UHFFFAOYSA-N
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Patent
US09127007B2

Procedure details

To a solution of 2-chloro-3-methoxy-pyridine (110 g) in DMSO (1 L) was added sodium methoxide (124 g). The reaction mixture was heated to 80° C. overnight. The reaction mixture was poured into 3 L water and extracted with ethyl acetate. The organic phase was washed with brine, dried over Na2SO4, filtered and concentrated to give the crude product.
Quantity
110 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
124 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
3 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([O:8][CH3:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[CH3:10][O-:11].[Na+].O>CS(C)=O>[CH3:10][O:11][C:2]1[C:7]([O:8][CH3:9])=[CH:6][CH:5]=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
110 g
Type
reactant
Smiles
ClC1=NC=CC=C1OC
Name
sodium methoxide
Quantity
124 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
1 L
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
3 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC1=NC=CC=C1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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